Bimoclomol

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du bimoclomol implique des méthodes régiosélectives et énantiospécifiques. L'une des voies de synthèse comprend l'utilisation de dérivés glycidyliques chiraux . Le processus implique le développement d'une méthode sélective pour la N-oxydation de la pyridine, qui est cruciale pour la synthèse à la fois du this compound et de son composé apparenté, l'arimoclomol . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais la synthèse implique généralement des techniques de synthèse organique standard utilisées dans la fabrication pharmaceutique.

Analyse Des Réactions Chimiques

Bimoclomol subit diverses réactions chimiques, notamment des réactions d'oxydation et de substitution. Le composé est connu pour se lier au facteur 1 de la protéine de choc thermique (HSF-1) et induire une liaison prolongée du HSF-1 aux éléments de l'ADN . Cette interaction contribue à la co-induction de la chaperonne observée avec le this compound . Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques standard et les catalyseurs utilisés en chimie de la pyridine. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique. Il a été étudié pour ses avantages thérapeutiques potentiels dans le traitement des troubles de mauvais repliement des protéines, de la neuropathie et de la douleur neuropathique . La capacité du composé à induire des protéines de choc thermique en fait un outil précieux pour étudier les réponses au stress cellulaire et les mécanismes de protection . This compound a également été exploré pour son utilisation potentielle dans le traitement des maladies cardiovasculaires en raison de ses propriétés cytoprotectrices .

Mécanisme d'action

Le mécanisme d'action du this compound implique la liaison au facteur 1 de la protéine de choc thermique (HSF-1) et l'induction d'une liaison prolongée du HSF-1 aux éléments de l'ADN . Cette interaction conduit à la régulation à la hausse des protéines de choc thermique protectrices (HSP) d'une manière non stressante . Les cibles moléculaires du this compound comprennent le HSF-1 et les éléments de l'ADN auxquels le HSF-1 se lie. Les voies impliquées dans ce processus sont liées à la réponse au choc thermique et à l'induction des HSP .

Applications De Recherche Scientifique

Neuroprotective Applications

Bimoclomol has shown promise in neuroprotective roles, particularly in neurodegenerative diseases such as Parkinson's disease (PD) and amyotrophic lateral sclerosis (ALS).

Case Study: Parkinson's Disease

- Objective : Investigate the neuroprotective action of this compound through attenuation of cyclin E.

- Methodology : Various in silico methods were employed, including molecular docking studies to assess this compound's binding affinity to cyclin E.

- Findings : this compound inhibited cyclin E, which is implicated in post-mitotic cell division and neurodegeneration in PD. The compound demonstrated favorable pharmacokinetic properties, including blood-brain barrier (BBB) permeability and a logP value of 2.21, indicating good bioavailability .

| Parameter | Value |

|---|---|

| LogP | 2.21 |

| Binding Energy | -5.07 kcal/mol |

| BBB Permeability | Yes |

Clinical Trials : this compound is currently under Phase II clinical trials for ALS, showcasing its potential in treating neurodegenerative conditions .

Cardioprotective Effects

This compound has been studied for its cardioprotective effects, particularly in conditions involving ischemia and heart failure.

Case Study: Ischemic Heart Disease

- Objective : Evaluate the effects of this compound on calcium handling and contractility in mammalian hearts.

- Methodology : Experiments involved Langendorff-perfused guinea pig hearts to assess contractility and intracellular calcium transients.

- Findings : this compound exhibited a biphasic effect on contractility; low concentrations enhanced contractility while higher concentrations diminished it. This effect was linked to increased systolic calcium concentration .

| Concentration (μM) | Effect on Contractility | Systolic Calcium Concentration |

|---|---|---|

| 0.01 | Increased | Elevated |

| 1 | Maximal effect | Significantly increased |

| 10 | Decreased | Diminished |

Applications in Diabetes Management

This compound has demonstrated efficacy in managing diabetic complications such as neuropathy and retinopathy.

Case Study: Diabetic Rat Model

- Objective : Assess the cytoprotective effects of this compound on diabetic dysfunction.

- Methodology : Diabetic rats were treated with this compound to evaluate its protective effects against neuropathy.

- Findings : The compound facilitated the expression of HSP70, which played a critical role in protecting against oxidative stress and cellular damage associated with diabetes .

Mécanisme D'action

The mechanism of action of bimoclomol involves binding to heat shock factor protein 1 (HSF-1) and inducing a prolonged binding of HSF-1 to DNA elements . This interaction leads to the up-regulation of protective heat shock proteins (HSPs) in a non-stressful manner . The molecular targets of this compound include HSF-1 and the DNA elements to which HSF-1 binds. The pathways involved in this process are related to the heat shock response and the induction of HSPs .

Comparaison Avec Des Composés Similaires

Bimoclomol est similaire à d'autres co-inducteurs de protéines de choc thermique, tels que l'arimoclomol . Les deux composés ont montré qu'ils augmentaient l'expression des HSP et réduisaient la pathologie fonctionnelle et structurelle dans divers modèles animaux . this compound a une demi-vie plus courte que l'arimoclomol, ce qui a limité son développement . Arimoclomol, en revanche, a progressé vers des études cliniques humaines pour le traitement de la sclérose latérale amyotrophique et d'autres maladies orphelines . L'aspect unique du this compound est sa capacité à induire les HSP sans causer de stress, ce qui en fait un outil précieux pour les applications thérapeutiques .

Composés similaires::Activité Biologique

Bimoclomol, a hydroxylamine derivative, is primarily recognized for its role as a heat shock protein (HSP) co-inducer. This compound has garnered attention due to its neuroprotective properties and potential therapeutic applications in various neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies that underscore its significance.

This compound functions by inducing the expression of heat shock proteins, particularly HSP70, which play crucial roles in cellular protection against stress. The induction of HSPs enhances the folding and refolding of proteins, thereby mitigating the effects of misfolded proteins associated with neurodegenerative conditions.

Key Mechanisms:

- HSP70 Induction : this compound activates heat shock factor-1 (HSF-1), leading to increased levels of HSP70, which is essential for cellular protection during stress conditions .

- Neuroprotection : It has been shown to inhibit cyclin E levels, thereby preventing post-mitotic cell division that leads to neuronal death in models of Parkinson's disease (PD) .

- Blood-Brain Barrier (BBB) Penetration : this compound exhibits favorable pharmacokinetic properties, including the ability to cross the BBB, making it a viable candidate for treating central nervous system disorders .

Research Findings

Numerous studies have investigated this compound's biological activity across various contexts:

Neuroprotective Effects in Parkinson's Disease

A study focused on this compound's role in PD demonstrated that it inhibits cyclin E, which is implicated in neurodegeneration. The binding affinity of this compound to cyclin E was quantified with an estimated free energy of binding at −5.07 kcal/mol . This inhibition is critical as it prevents neuronal cell cycle re-entry and subsequent cell death.

Heat Shock Protein Induction

Research has shown that this compound enhances the activity of several lysosomal enzymes by promoting their binding to bis(monoacylglycero)phosphate (BMP), a phospholipid essential for lysosomal function. This interaction is particularly beneficial in lysosomal storage diseases (LSDs), where enhanced enzyme activity can alleviate pathological symptoms .

Case Studies

- Inclusion Body Myositis : A multicenter trial highlighted the efficacy of arimoclomol (a compound related to this compound) in increasing HSP70 levels in muscle biopsy samples from patients suffering from inclusion body myositis. This suggests a therapeutic potential for this compound in similar muscle-related disorders .

- Experimental Subarachnoid Hemorrhage : In animal models, this compound was tested for its protective effects against neuronal damage following subarachnoid hemorrhage. The results indicated significant neuroprotection correlated with increased HSP expression .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Propriétés

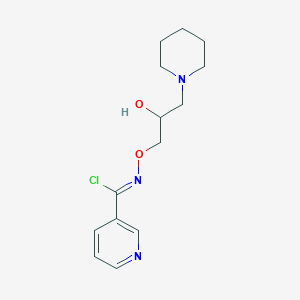

IUPAC Name |

(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOVJBAGBXIKCG-VKAVYKQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bimoclomol binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements. Since HSF-1 does not bind to DNA in the absence of stress, the bimoclomol-induced extension of HSF-1/DNA interaction may contribute to the chaperone co-induction of bimoclomol observed previously. These findings indicate that bimoclomol may be of value in targeting HSF-1 so as to induce up-regulation of protective Hsp-s in a non-stressful manner and for therapeutic benefit. | |

| Record name | Bimoclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

130493-03-7 | |

| Record name | Bimoclomol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130493037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimoclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIMOCLOMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IYF14814M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.